molecular formula C24H16Cl4N2OS2 B185718 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone CAS No. 5273-38-1

4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone

Cat. No. B185718
CAS RN: 5273-38-1
M. Wt: 554.3 g/mol
InChI Key: ODMWXSQRQPQACK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone, also known as DBTP, is a heterocyclic organic compound that has been the subject of a significant amount of scientific research in recent years. This compound has been found to have a range of interesting properties, including its potential as an anti-cancer agent, as well as its ability to inhibit the growth of certain types of bacteria. In

Scientific Research Applications

4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been the subject of a significant amount of scientific research in recent years, with a particular focus on its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition to its anti-cancer properties, this compound has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is not yet fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. In addition to its potential as an anti-cancer agent, this compound has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of certain cytokines.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells, as well as its ability to inhibit the growth of certain types of bacteria. In addition to its anti-cancer and antibacterial properties, this compound has also been found to have antioxidant properties, which may be beneficial for the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone for lab experiments is its ability to inhibit the growth of cancer cells and certain types of bacteria, making it a potentially valuable tool for researchers studying these areas. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential areas for future research on 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone, including its potential as a treatment for cancer and other diseases, its antibacterial and antifungal properties, and its antioxidant properties. In addition, further studies are needed to fully understand the mechanism of action of this compound and to determine its potential toxicity and side effects.
Conclusion
In conclusion, this compound is a heterocyclic organic compound that has been the subject of a significant amount of scientific research in recent years. This compound has been found to have a range of interesting properties, including its potential as an anti-cancer agent and its ability to inhibit the growth of certain types of bacteria. While there are still many unanswered questions about this compound, its potential as a valuable tool for scientific research is clear, and further studies are needed to fully understand its properties and potential applications.

Synthesis Methods

The synthesis of 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is a complex process that involves several steps. One of the most common methods for synthesizing this compound involves the reaction of 3,4-dichlorobenzyl chloride with sodium sulfide to produce 3,4-dichlorobenzylthiol. This intermediate is then reacted with 2-phenyl-3(2H)-pyridazinone in the presence of a catalyst to produce this compound.

properties

CAS RN

5273-38-1

Molecular Formula

C24H16Cl4N2OS2

Molecular Weight

554.3 g/mol

IUPAC Name

4,5-bis[(3,4-dichlorophenyl)methylsulfanyl]-2-phenylpyridazin-3-one

InChI

InChI=1S/C24H16Cl4N2OS2/c25-18-8-6-15(10-20(18)27)13-32-22-12-29-30(17-4-2-1-3-5-17)24(31)23(22)33-14-16-7-9-19(26)21(28)11-16/h1-12H,13-14H2

InChI Key

ODMWXSQRQPQACK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC(=C(C=C3)Cl)Cl)SCC4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC(=C(C=C3)Cl)Cl)SCC4=CC(=C(C=C4)Cl)Cl

Other CAS RN

5273-38-1

Origin of Product

United States

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